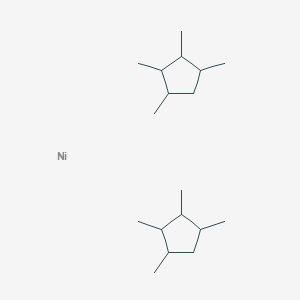
Octamethylnickelocene dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves a multi-step process. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then subjected to further reactions with reagent D to form the final compound “N/A”. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors and continuous flow systems. The process involves the same synthetic routes as in the laboratory but on a larger scale. The use of catalysts and automated control systems ensures consistent quality and high efficiency in the production of “N/A”.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “N/A” is converted to its oxidized form.
Reduction: Reducing agents can convert “N/A” back to its reduced state.
Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of “N/A” depend on the type of reaction and the reagents used. For example, oxidation of “N/A” yields product X, while reduction results in product Y. Substitution reactions produce a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: “N/A” is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, “N/A” is used as a probe to study cellular processes and as a marker in imaging techniques.
Medicine: “N/A” has potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: In industrial applications, “N/A” is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of “N/A” involves its interaction with specific molecular targets. Upon entering the biological system, “N/A” binds to target proteins or receptors, triggering a cascade of biochemical events. These events lead to the modulation of cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application of “N/A”.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “N/A” include compounds A, B, and C, which share structural similarities and functional properties.
Uniqueness of “N/A”
What sets “N/A” apart from its similar compounds is its unique ability to undergo specific reactions under mild conditions, making it highly versatile in various applications. Additionally, “N/A” exhibits superior stability and reactivity compared to its counterparts, enhancing its effectiveness in scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H36Ni |
|---|---|
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
nickel;1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/2C9H18.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3; |
Clé InChI |
PQVLXJSTOHTNKK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


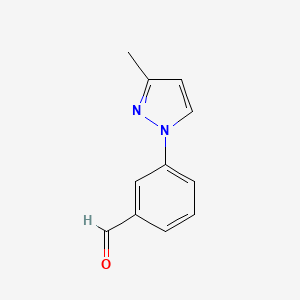
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
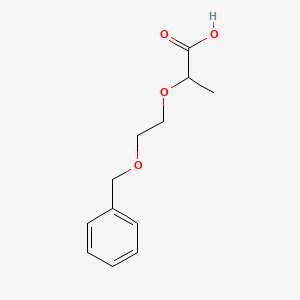
![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)
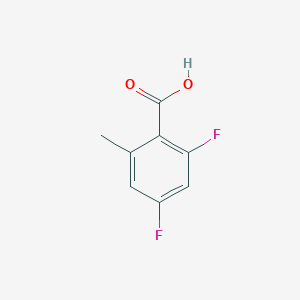
![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)
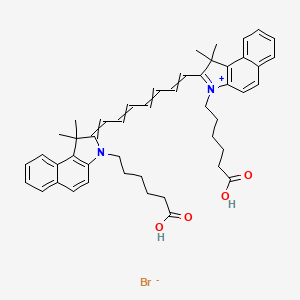
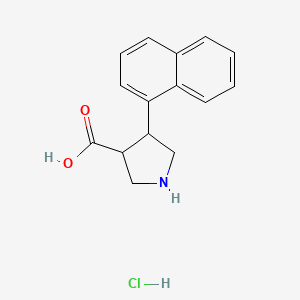
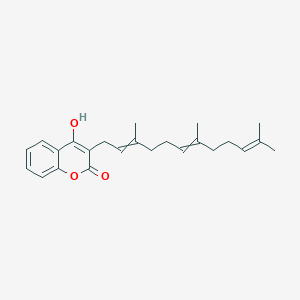
![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
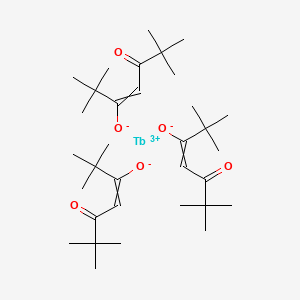
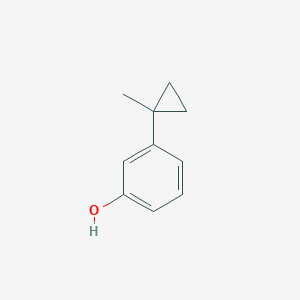
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)
